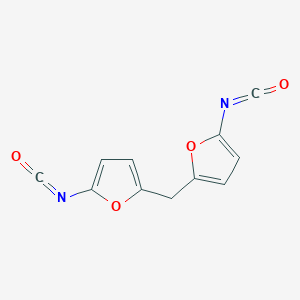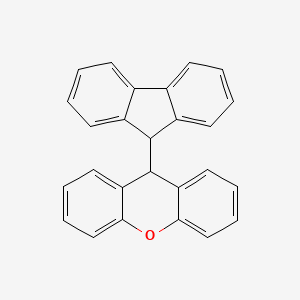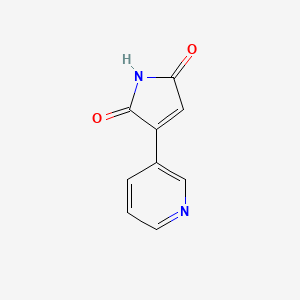
2,2'-Methylenebis(5-isocyanatofuran)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis(5-isocyanatofuran) is a chemical compound with the molecular formula C11H6N2O4. It contains two furan rings connected by a methylene bridge, each substituted with an isocyanate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(5-isocyanatofuran) typically involves the reaction of 2,2’-methylenebis(5-hydroxyfuran) with phosgene or other isocyanate-generating reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific method employed .
Industrial Production Methods
Industrial production of 2,2’-Methylenebis(5-isocyanatofuran) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the toxic nature of phosgene and isocyanates .
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(5-isocyanatofuran) undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Polymerization: It can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Common reagents for reactions involving 2,2’-Methylenebis(5-isocyanatofuran) include amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the desired product .
Major Products Formed
The major products formed from reactions with 2,2’-Methylenebis(5-isocyanatofuran) include polyurethanes, ureas, and other polymeric materials. These products have applications in coatings, adhesives, and foams .
Scientific Research Applications
2,2’-Methylenebis(5-isocyanatofuran) has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and other polymers.
Materials Science: The compound is investigated for its potential in creating advanced materials with unique properties.
Biological Research:
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis(5-isocyanatofuran) primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of ureas, urethanes, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles .
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(5-methylfuran): Similar structure but with methyl groups instead of isocyanate groups.
2,2’-Methylenebis(5-hydroxyfuran): Precursor to 2,2’-Methylenebis(5-isocyanatofuran) with hydroxyl groups instead of isocyanate groups.
Uniqueness
2,2’-Methylenebis(5-isocyanatofuran) is unique due to its dual isocyanate functionality, which makes it highly reactive and suitable for polymerization and other chemical reactions. This reactivity distinguishes it from similar compounds that lack isocyanate groups .
Properties
CAS No. |
88768-51-8 |
|---|---|
Molecular Formula |
C11H6N2O4 |
Molecular Weight |
230.18 g/mol |
IUPAC Name |
2-isocyanato-5-[(5-isocyanatofuran-2-yl)methyl]furan |
InChI |
InChI=1S/C11H6N2O4/c14-6-12-10-3-1-8(16-10)5-9-2-4-11(17-9)13-7-15/h1-4H,5H2 |
InChI Key |
OMPWADUMOOLUGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)N=C=O)CC2=CC=C(O2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B14139267.png)



![Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane](/img/structure/B14139284.png)
![3-(3-(4-methoxyphenyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14139291.png)
![3-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14139298.png)
![10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14139301.png)
![3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine](/img/structure/B14139310.png)
![2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14139317.png)

![Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate](/img/structure/B14139332.png)


